molecular formula C11H7N3 B2656917 [2,3'-Bipyridine]-5-carbonitrile CAS No. 35989-11-8

[2,3'-Bipyridine]-5-carbonitrile

Cat. No.: B2656917
CAS No.: 35989-11-8
M. Wt: 181.198
InChI Key: FNWSCQGLFYBYGY-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-5-carbonitrile is a heteroaromatic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a nitrile (-CN) substituent at the 5-position of the first pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and electronic properties, enabling interactions with biological targets such as cyclin-dependent kinases (CDKs) and central nervous system (CNS) receptors .

Properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWSCQGLFYBYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst . Another approach is the Stille coupling reaction , which involves the reaction of a halogenated pyridine with an organotin compound . These reactions are usually carried out under inert conditions with appropriate solvents and bases to facilitate the coupling process.

Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal ions. These metal complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitrile group can also interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Structural Characterization :

  • 1H NMR (DMSO-d6): δ 9.34 (d, 1H), 9.14 (d, 1H), 8.71 (dd, 1H), 8.52 (dd, 1H), 8.46 (dd, 1H), 8.30 (d, 1H), 7.58 (dd, 1H) .
  • 13C NMR (DMSO-d6): δ 157.04 (C≡N), 152.72–108.12 (pyridine carbons) .

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison of Bipyridine Carbonitrile Derivatives

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Yield References
[2,3'-Bipyridine]-5-carbonitrile -CN at C5; no additional substituents CDK inhibition (anti-breast cancer); NMR data as above 52%
[2,4'-Bipyridine]-6-carbonitrile -CN at C6; pyridine rings at 2- and 4'- Comparable CDK inhibition; altered electronic profile due to nitrile position 66%
6-Chloro-[2,3'-bipyridine]-5-carbonitrile -Cl at C6; -CN at C5 Enhanced lipophilicity; potential for halogen bonding in target interactions N/A
4-(4-Methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile -S at C6; -OCH3 at C4-phenyl Anti-Alzheimer activity (76% yield); IR ν 2216 cm⁻¹ (C≡N), δ 14.2 ppm (SH in NMR) 76%
6-Amino-2'-chloro-6'-ethoxy-4-[thiophen-2-yl]-[2,4'-bipyridine]-5-carbonitrile -NH2 at C6; thiophene at C4 Anti-convulsant (ED50 53 mg/kg); targets CNS receptors N/A
[3,4'-Bipyridine]-5-carbonitrile Pyridine rings at 3- and 4'-; -CN at C5 Component in pharmaceuticals (e.g., inamrinone analogs); used in purity standards N/A

Impact of Substituent Position on Activity

  • Nitrile Position : The 5-position nitrile in this compound optimizes hydrogen bonding with CDK active sites, while the 6-position nitrile in [2,4'-bipyridine]-6-carbonitrile may alter binding kinetics due to steric effects .
  • Thioxo and Thiophene Groups : The 6-thioxo moiety in compound 4-(4-Methoxyphenyl)-6-thioxo-... enhances π-stacking interactions with amyloid-beta aggregates, critical for anti-Alzheimer activity .

Electronic and Solubility Profiles

  • Electron-Withdrawing Effects : The -CN group reduces electron density on the pyridine rings, enhancing electrophilicity and reactivity in cross-coupling reactions .
  • Solubility : Derivatives with polar groups (e.g., -OCH3 in 4-(4-Methoxyphenyl)-...) exhibit improved aqueous solubility, whereas chloro- or thiophene-substituted analogs are more lipid-soluble .

Biological Activity

[2,3'-Bipyridine]-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound features a bipyridine structure with a carbonitrile group at the 5-position. Its molecular formula is C₁₁H₈N₂, and it has a molecular weight of approximately 172.2 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine rings. This coordination can enhance the compound's interaction with biological targets, modulating enzyme activity or receptor binding. The nitrile group may also play a role in these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a series of synthesized compounds demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Notably, compounds linked at position-6 with thio or oxo moieties showed significant efficacy in inhibiting bacterial growth .

CompoundActivity TypeEfficacy
2bAntimicrobialHigh
4bAntimicrobialModerate
7eAntimicrobialHigh
8AntimicrobialModerate

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . Studies indicate that certain derivatives inhibit COX-2 enzymes, which are crucial in inflammatory processes. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anti-inflammatory effects .

Anticancer Activity

Research has increasingly focused on the anticancer potential of this compound. Some derivatives have shown promising results in vitro against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cancer progression.

Case Studies

  • Synthesis and Screening : A study synthesized several new [2,3'-Bipyridine]-5-carbonitriles as analogs of etoricoxib. The screening revealed that specific modifications significantly enhanced both anti-inflammatory and antimicrobial activities .
  • Pharmacophore Modeling : Pharmacophore modeling studies were conducted to identify key structural features that influence bioactivity. These studies revealed that specific functional groups at position-6 could enhance both anti-inflammatory and antimicrobial activities .

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